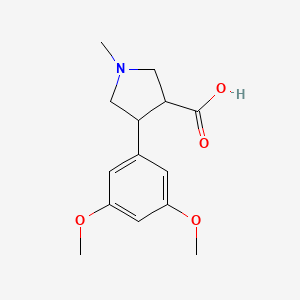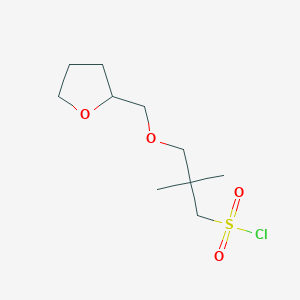
Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H20ClNO4S and a molecular weight of 345.84 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, a chlorosulfonyl group, and a carboxylate ester. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with 2-chloroethylsulfonyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Análisis De Reacciones Químicas
Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Reduction Reactions: Reduction of the chlorosulfonyl group can lead to the formation of sulfinyl or thiol derivatives.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparación Con Compuestos Similares
Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate: This compound lacks the ethyl group, which may affect its reactivity and binding properties.
N-Phenyl-4-piperidinamine: This compound has a phenyl group instead of a benzyl group, leading to different chemical and biological properties.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a tert-butyl group, which can influence its solubility and stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H20ClNO4S |
|---|---|
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
benzyl 4-(2-chlorosulfonylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClNO4S/c16-22(19,20)11-8-13-6-9-17(10-7-13)15(18)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
Clave InChI |
BXJSXUJFJANSQS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


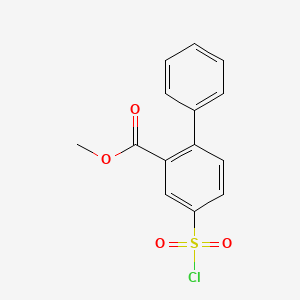
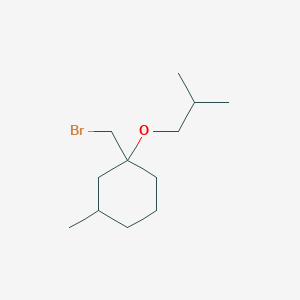
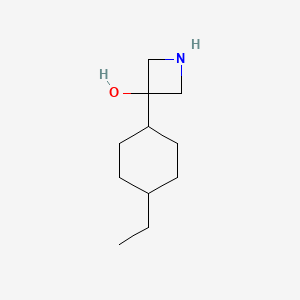
![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)
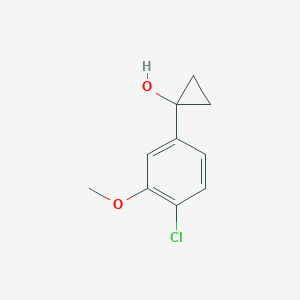
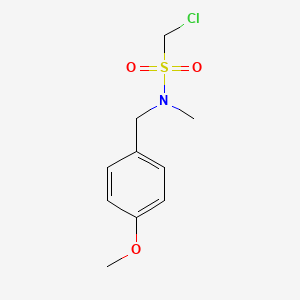
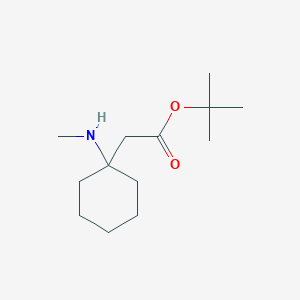

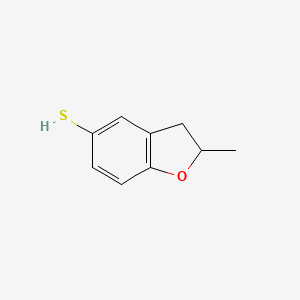
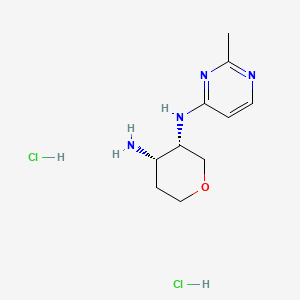
![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)

